

An In-depth Technical Guide on 3-Hydroxytetradecanedioyl-CoA in Fatty Acid Metabolism

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Compound of Interest

Compound Name: *3-hydroxytetradecanedioyl-CoA*

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Introduction

3-Hydroxytetradecanedioyl-CoA is a key intermediate in the alternative pathways of fatty acid metabolism, specifically emerging from the convergence of omega-oxidation and subsequent beta-oxidation of dicarboxylic acids. Its presence and concentration in biological systems can be indicative of metabolic flux and potential enzymatic deficiencies, making it a molecule of interest in metabolic research and the development of therapeutics for related disorders. This guide provides a comprehensive overview of the formation, degradation, and potential regulatory significance of **3-hydroxytetradecanedioyl-CoA**, supplemented with available quantitative data, experimental protocols, and pathway visualizations.

Metabolic Pathway of 3-Hydroxytetradecanedioyl-CoA

The metabolism of **3-hydroxytetradecanedioyl-CoA** is intricately linked to two major fatty acid oxidation pathways: omega-oxidation in the endoplasmic reticulum and beta-oxidation primarily within peroxisomes.

Formation of the Dicarboxylic Acid Precursor

Long-chain fatty acids can undergo omega (ω)-oxidation, an alternative to the more common beta-oxidation, particularly when beta-oxidation is impaired. This process occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group of the fatty acid. [1][2] The initial hydroxylation is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[1] Subsequent oxidations by alcohol and aldehyde dehydrogenases yield a dicarboxylic acid.[1] In the context of **3-hydroxytetradecanedioyl-CoA**, its precursor is tetradecanedioic acid.

3-Hydroxydicarboxylic acids, including the 14-carbon variant, are understood to originate from the omega-oxidation of 3-hydroxy fatty acids.[3] These 3-hydroxy fatty acids can be formed during incomplete mitochondrial beta-oxidation.

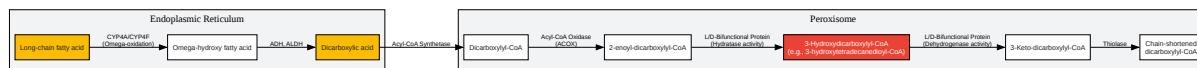
Peroxisomal Beta-Oxidation of Dicarboxylic Acids

Once formed, dicarboxylic acids are preferentially metabolized via beta-oxidation within peroxisomes.[2][4] This pathway involves a series of enzymatic reactions that shorten the dicarboxylic acid chain. **3-Hydroxytetradecanedioyl-CoA** is a specific intermediate in the beta-oxidation of tetradecanedioyl-CoA.

The key enzymes involved in the peroxisomal beta-oxidation of dicarboxylic acids are:

- Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, introducing a double bond.[5][6]
- L-Bifunctional Protein (L-BP) and D-Bifunctional Protein (D-BP): These proteins exhibit enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[2][7]
- Peroxisomal Thiolase: Catalyzes the final step, cleaving the shortened acyl-CoA.[2]

The pathway for the formation and degradation of **3-hydroxytetradecanedioyl-CoA** is visualized in the following diagram.

[Click to download full resolution via product page](#)**Fig. 1:** Metabolic pathway of **3-hydroxytetradecanedioyl-CoA**.

Quantitative Data

Quantitative kinetic data for the enzymes involved in the metabolism of **3-hydroxytetradecanedioyl-CoA** are crucial for understanding the efficiency and regulation of this pathway. While specific data for **3-hydroxytetradecanedioyl-CoA** are limited in the literature, data for related dicarboxylic acid substrates provide valuable insights.

Enzyme	Substrate	K _m (μM)	V _{max} (nmol/min/ mg protein)	Organism/T issue	Reference
Peroxisomal Fatty Acyl-CoA Oxidase	Dodecanedioyl-CoA (C12)	12	~150	Rat Liver	[3]
Peroxisomal Fatty Acyl-CoA Oxidase	Sebacic-CoA (C10)	18	~150	Rat Liver	[3]
Peroxisomal Fatty Acyl-CoA Oxidase	Suberic-CoA (C8)	25	~150	Rat Liver	[3]
Peroxisomal Fatty Acyl-CoA Oxidase	Adipic-CoA (C6)	40	~150	Rat Liver	[3]

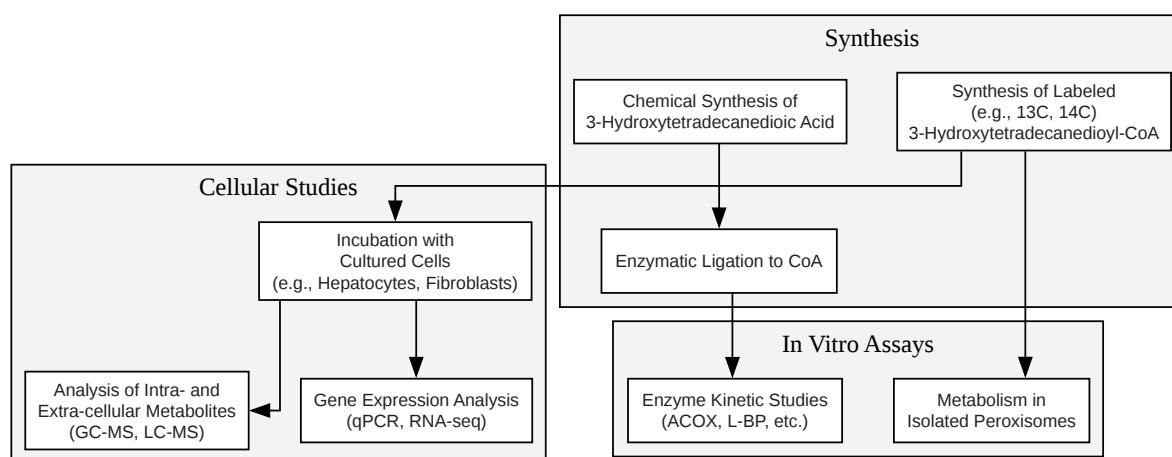
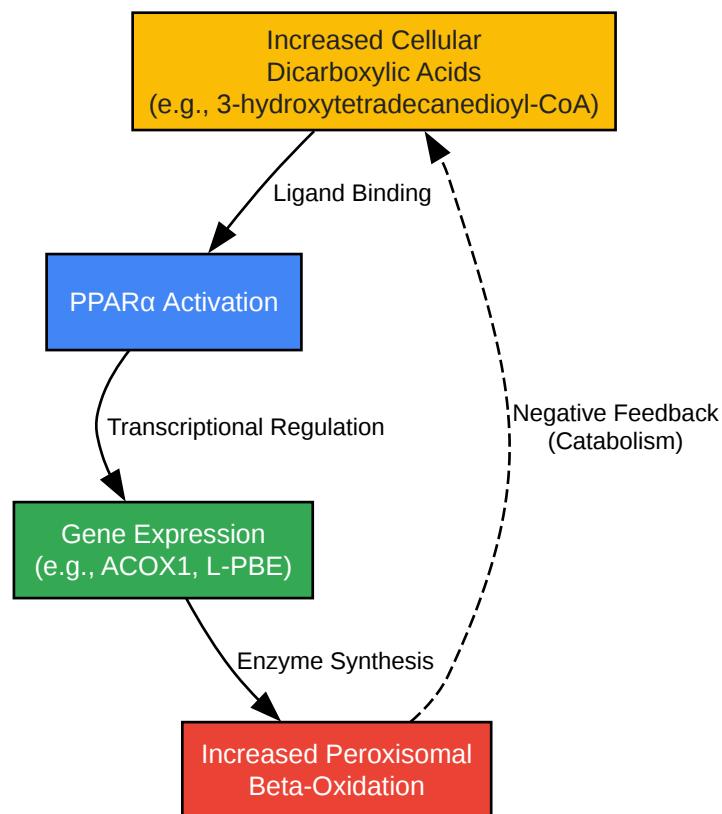
Note: The V_{max} values were reported to be similar across the tested substrates, while the K_m increased with decreasing chain length, indicating a lower affinity for shorter dicarboxylic acids.

Potential Signaling and Regulatory Roles

While direct signaling roles for **3-hydroxytetradecanedioyl-CoA** have not been definitively established, emerging evidence suggests that fatty acid intermediates can act as signaling molecules.

Regulation by PPAR α

The expression of genes encoding for peroxisomal beta-oxidation enzymes is regulated by the peroxisome proliferator-activated receptor alpha (PPAR α).^{[8][9][10]} Long-chain fatty acids and their derivatives can act as ligands for PPAR α .^[11] An accumulation of dicarboxylic acids and their intermediates, including **3-hydroxytetradecanedioyl-CoA**, could potentially lead to the activation of PPAR α , thereby upregulating their own catabolism in a feedback loop.

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